(2-METHYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE
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Overview
Description
(2-METHYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE is a chemical compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of both the nitrofuran and piperidine moieties in its structure contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE typically involves the reaction of 5-nitro-2-furylglyoxal with 2-methylpiperidine. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as N-bromosuccinimide . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are carefully controlled to ensure consistency and quality of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-METHYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrofuran derivatives.
Scientific Research Applications
(2-METHYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-METHYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE involves the interaction with cellular components, leading to the disruption of essential biological processes. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, which can damage cellular DNA and proteins . The piperidine moiety may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(5-NITRO-2-FURYL)(4-NITROPHENYL)METHANONE: Another nitrofuran derivative with similar biological activities.
(2-Ethyl-1-piperidinyl)(5-nitro-2-furyl)methanone: A structurally related compound with a different piperidine substitution.
Uniqueness
(2-METHYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE is unique due to the presence of the 2-methylpiperidine moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other nitrofuran derivatives. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
(2-methylpiperidin-1-yl)-(5-nitrofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-8-4-2-3-7-12(8)11(14)9-5-6-10(17-9)13(15)16/h5-6,8H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEHWENPAZXMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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